1R-Dapagliflozin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

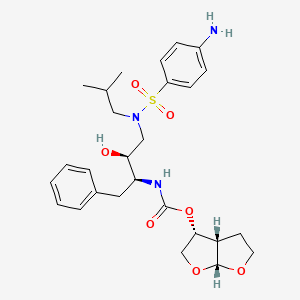

1R-Dapagliflozin is a sodium-glucose cotransporter 2 inhibitor used primarily in the management of type 2 diabetes mellitus. It works by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine. This mechanism helps in lowering blood glucose levels and improving glycemic control in diabetic patients .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1R-Dapagliflozin involves several steps, starting with the protection of gluconolactone using trimethylsilyl chloride. This protected intermediate is then treated with aryl lithium, followed by acetylation and reduction steps to yield the final product . The key steps include:

- Protection of gluconolactone with trimethylsilyl chloride.

- Reaction with aryl lithium to form an intermediate.

- Acetylation of the intermediate.

- Reduction using triethylsilane and boron trifluoride diethyl etherate.

Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of an acetylated intermediate in the presence of an alkali metal hydroxide such as lithium hydroxide or sodium hydroxide. This process minimizes impurities and ensures a high yield of the final product .

Analyse Des Réactions Chimiques

1R-Dapagliflozin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxo dapagliflozin.

Reduction: Reduction reactions can yield benzylic hydroxy dapagliflozin.

Substitution: Substitution reactions can produce desethyl dapagliflozin.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as triethylsilane and boron trifluoride diethyl etherate are used.

Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

- Oxo dapagliflozin

- Benzylic hydroxy dapagliflozin

- Desethyl dapagliflozin

Applications De Recherche Scientifique

1R-Dapagliflozin has a wide range of applications in scientific research:

- Chemistry: It is used as a model compound for studying sodium-glucose cotransporter 2 inhibitors.

- Biology: Research focuses on its effects on glucose metabolism and insulin sensitivity.

- Medicine: It is extensively studied for its therapeutic effects in managing type 2 diabetes, heart failure, and chronic kidney disease .

- Industry: It is used in the development of new antidiabetic drugs and formulations .

Mécanisme D'action

1R-Dapagliflozin inhibits the sodium-glucose cotransporter 2, which is primarily located in the proximal tubule of the nephron. By inhibiting this transporter, it reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion. This mechanism helps in lowering blood glucose levels and improving glycemic control . Additionally, it reduces sodium reabsorption, which may have beneficial effects on cardiovascular and renal functions .

Comparaison Avec Des Composés Similaires

1R-Dapagliflozin is part of a class of drugs known as sodium-glucose cotransporter 2 inhibitors. Similar compounds include:

- Canagliflozin

- Empagliflozin

- Ipragliflozin

Uniqueness: this compound is unique in its high selectivity for sodium-glucose cotransporter 2, which contributes to its efficacy in lowering blood glucose levels with a lower risk of hypoglycemia compared to other antidiabetic agents .

Propriétés

IUPAC Name |

(2R,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHXJTBJCFBINQ-YMQHIKHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

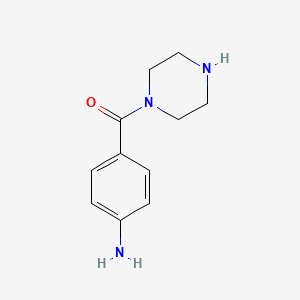

![(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine](/img/structure/B571544.png)